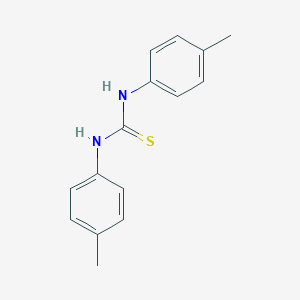

1,3-Di-p-tolylthiourea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVBRUIKLYGDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211142 | |

| Record name | Carbanilide, 4,4'-dimethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-01-2 | |

| Record name | N,N′-Bis(4-methylphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(p-tolyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-p-tolylthiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbanilide, 4,4'-dimethylthio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(di-p-tolyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(P-TOLYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPP4Q8300Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di-p-tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-di-p-tolylthiourea, a symmetrical diarylthiourea derivative of interest in various chemical and biological studies. This document details a precise experimental protocol for its synthesis, presents a thorough characterization profile with quantitative data, and illustrates the synthetic workflow and a potential biological signaling pathway.

Synthesis of this compound

A facile and efficient method for the synthesis of this compound involves the reaction of p-toluidine with carbon disulfide, promoted by carbon tetrabromide in an organic solvent.[1] This one-pot synthesis offers good yields and a straightforward procedure.

Experimental Protocol

Materials:

-

p-Toluidine

-

Carbon disulfide (CS₂)

-

Carbon tetrabromide (CBr₄)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

To a solution of p-toluidine (2.0 mmol) in DMF (2.0 mL) in an ice-water bath, add carbon disulfide (1.0 mmol).

-

Stir the mixture for 5 minutes.

-

Add carbon tetrabromide (1.0 mmol) to the mixture and stir at room temperature for 0.3 hours.

-

Pour the reaction mixture into ice-water (80 mL) with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 60 mL).

-

Combine the organic layers and concentrate the solution.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including melting point determination and spectroscopic methods.

Physicochemical and Spectroscopic Data

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₆N₂S | [2] |

| Molecular Weight | 256.37 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 182-184 °C | [2] |

| ¹H NMR (500 MHz, CDCl₃) | δ = 2.35 (s, 6H), 7.19-7.26 (m, 8H), 7.80 (s, 2H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ = 180.5, 137.5, 134.6, 130.4, 125.8, 21.4 | [1] |

| Infrared (KBr, cm⁻¹) | 3151, 2921, 1557, 1508, 1249, 1142 | [1] |

| Mass Spectrum (m/z) | [M+1]⁺ found at 257.0 | [1] |

Visualizing the Process and Potential Applications

The following diagrams illustrate the synthesis workflow and a potential mechanism of action related to the cytotoxic properties observed in similar thiourea derivatives.

Thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] While the specific signaling pathway for this compound is not extensively studied, a plausible mechanism based on the activity of related compounds involves the induction of apoptosis.

References

An In-depth Technical Guide to 1,3-Di-p-tolylthiourea: Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylthiourea, also known as 4,4'-dimethylthiocarbanilide, is an aromatic thiourea derivative with a symmetrical structure. Thiourea compounds are a versatile class of molecules with significant applications in medicinal chemistry, materials science, and organic synthesis. The presence of the tolyl groups in this compound influences its electronic properties, steric hindrance, and potential for intermolecular interactions, making it a compound of interest for further investigation and application. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various research and development settings.

General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1,3-bis(4-methylphenyl)thiourea | |

| Synonyms | 4,4'-Dimethylthiocarbanilide | |

| CAS Number | 621-01-2 | |

| Molecular Formula | C₁₅H₁₆N₂S | |

| Molecular Weight | 256.37 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 182-184 °C | |

| Boiling Point | ~367.5 °C (Predicted for o-isomer) | [1] |

| Density | ~1.14 g/cm³ (Predicted for o-isomer) | [1] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene. | [1] |

Spectroscopic Data (Predicted based on related structures)

While explicit experimental spectra for this compound were not found, the following table provides predicted chemical shifts based on the closely related 1,3-di-o-tolylthiourea. These predictions offer a valuable guide for the structural confirmation of the synthesized compound.

| Spectroscopy | Predicted Chemical Shifts (ppm) | Reference |

| ¹H NMR | ~7.1-7.4 (aromatic protons), ~2.3 (methyl protons), ~7.7-8.0 (NH protons) | [1] |

| ¹³C NMR | ~180 (C=S), ~130-140 (aromatic carbons), ~21 (methyl carbons) | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-toluidine with a thiocyanate salt in the presence of a mineral acid. The following protocol is adapted from a general method for the synthesis of tolylthioureas.[3]

Materials:

-

p-Toluidine

-

Ammonium thiocyanate (or Sodium/Potassium thiocyanate)

-

Concentrated Hydrochloric Acid (or Sulfuric Acid)

-

Aprotic organic solvent (e.g., Toluene, Chlorobenzene)

-

Water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge p-toluidine and the aprotic organic solvent.

-

With stirring, add a stoichiometric amount of concentrated hydrochloric acid.

-

Heat the mixture to a temperature between 75°C and 85°C.

-

Once the desired temperature is reached, add a stoichiometric amount of ammonium thiocyanate to the reaction mixture.

-

Continue to heat and stir the reaction mixture for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.

-

Dry the purified this compound in a vacuum oven.

-

The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Biological Activity and Potential Signaling Pathways

Several studies have indicated that diarylthiourea derivatives possess cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death. Based on studies of related compounds, a plausible signaling pathway for the cytotoxic effects of this compound is presented below. This pathway suggests that the compound may induce DNA damage, leading to the activation of an intrinsic apoptotic cascade.

Key events in this proposed pathway include the upregulation of the tumor suppressor protein p53, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[5][6]

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as a cytotoxic agent, likely acting through the induction of apoptosis, makes it a valuable candidate for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to facilitate future research into the applications of this and related diarylthiourea derivatives.

References

- 1. Di-o-tolythiourea(137-97-3) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. US4367345A - Process for producing tolylthiourea having high purity - Google Patents [patents.google.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives [mdpi.com]

- 5. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Di-p-tolylthiourea (CAS Number: 621-01-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylthiourea, also known as 4,4'-dimethylthiocarbanilide, is a symmetrical diarylthiourea derivative with the CAS number 621-01-2. Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of reported biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties.[1][2] The presence of the tolyl groups in this compound influences its lipophilicity and steric properties, which can in turn affect its biological activity and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, physicochemical properties, and potential biological relevance, while also highlighting the current gaps in the literature.

Physicochemical and Spectral Data

While specific spectral data for this compound is not widely available in the public domain, data from commercial suppliers and related compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 621-01-2 | |

| Molecular Formula | C₁₅H₁₆N₂S | |

| Molecular Weight | 256.37 g/mol | |

| Melting Point | 182-184 °C | |

| Appearance | White to orange to green powder/crystal | [3] |

| Purity (HPLC) | >98.0% | [3] |

Table 2: Spectroscopic Data for Related Thiourea Derivatives

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR | FT-IR (cm⁻¹) |

| 1,3-di-o-tolyl-2-thiourea | 7.8 (s, NH), 7.38 (d), 7.27-7.22 (m), 2.30 (s, CH₃) | No data available | N-H stretching, C=S stretching, C=C stretching |

| 1,3-diphenyl-2-thiourea | 8.2 (s, NH), 7.43-7.22 (m, Ar-H) | No data available | ~3316 (N-H), ~1650 (C=C), ~1350 (C=S) |

| Aryl Thiourea Derivative | 8.58 (s, NH), 8.45 (s, NH), 7.40-6.80 (m, Ar-H), 3.85 (t, OCH₂) | 154.32 (C=O), 153.30 (Ph-C), 140.52 (Ph-C), 133.23 (Ph-C), 129.26 (Ph-C), 122.03 (Ph-C), 120.42 (Ph-C), 118.52 (Ph-C), 115.07 (Ph-C), 68.05 (OCH₂), 31.78 (CH₂), 29.30 (CH₂), 29.29 (CH₂), 29.22 (CH₂), 26.09 (CH₂), 22.63 (CH₂), 14.51 (CH₃) | 3316 (N-H), 3050 (=C-H), 2925 (-C-H), 1650 (C=O) |

Note: The spectral data provided is for related compounds and should be used for comparative purposes only.

Synthesis of this compound

The synthesis of symmetrical 1,3-disubstituted thioureas like this compound can be achieved through several established methods. A common approach involves the reaction of the corresponding amine with a thiocarbonyl source.

General Experimental Protocol: Reaction of p-Toluidine with Carbon Disulfide

This method is a widely used one-pot synthesis for symmetrical thioureas.

Materials:

-

p-Toluidine

-

Carbon Disulfide (CS₂)

-

A suitable base (e.g., sodium hydroxide, triethylamine)

-

A suitable solvent (e.g., ethanol, water)

Procedure:

-

Dissolve p-toluidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add the base to the solution while stirring.

-

Add carbon disulfide dropwise to the reaction mixture. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, the solvent may need to be partially or fully removed under reduced pressure to induce crystallization.

-

Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity of Thiourea Derivatives

While specific biological activity data for this compound is limited in the public domain, the broader class of thiourea derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]

Antimicrobial Activity

Thiourea derivatives have demonstrated significant antibacterial and antifungal activities.[6][7][8] Their mode of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[9] The lipophilic nature of the aryl substituents is often correlated with enhanced antimicrobial potency.

Enzyme Inhibition

The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it an attractive pharmacophore for enzyme inhibition. Thiourea derivatives have been reported to inhibit a variety of enzymes, including kinases, phosphatases, and proteases.

Potential Signaling Pathways

Based on the known activities of related thiourea compounds, this compound could potentially modulate various signaling pathways implicated in disease. For instance, its structural similarity to known EGFR inhibitors suggests it might interfere with receptor tyrosine kinase signaling.

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols for Biological Evaluation

While no specific protocols for this compound were found, the following are general methodologies used to assess the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

-

Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).

-

Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

The minimum bactericidal/fungicidal concentration (MBC/MFC) can be determined by subculturing the contents of the wells with no visible growth onto agar plates.

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently lacking in publicly accessible literature, the extensive research on related thiourea derivatives provides a strong rationale for its evaluation as a potential anticancer, antimicrobial, or enzyme-inhibitory agent. Future research should focus on obtaining detailed spectral characterization, optimizing its synthesis, and conducting comprehensive biological screening to elucidate its therapeutic potential and mechanism of action. The exploration of its effects on key signaling pathways will be crucial in understanding its potential role in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 1,3-Di(p-tolyl)thiourea | 621-01-2 | TCI AMERICA [tcichemicals.com]

- 4. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Small Molecule, 1,3-di-m-tolyl-urea, Inhibits and Disrupts Multispecies Oral Biofilms [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of 1,3-Di-p-tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,3-Di-p-tolylthiourea, a molecule of interest in various fields of chemical and pharmaceutical research. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 621-01-2). The data presented is a compilation from various sources and is cross-referenced with the Spectral Database for Organic Compounds (SDBS), AIST, SDBS No. 2238.[1]

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 8H | Aromatic protons (Ar-H) |

| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) |

| ~8.0 | Singlet (broad) | 2H | Amine protons (N-H) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | Thiocarbonyl carbon (C=S) |

| ~137 | Aromatic carbon (Ar-C-N) |

| ~135 | Aromatic carbon (Ar-C-CH₃) |

| ~129 | Aromatic carbon (Ar-CH) |

| ~125 | Aromatic carbon (Ar-CH) |

| ~21 | Methyl carbon (-CH₃) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching |

| ~3030 | Aromatic C-H stretching |

| ~2920 | Aliphatic C-H stretching |

| ~1590 | C=C aromatic stretching |

| ~1510 | N-H bending |

| ~1320 | C-N stretching |

| ~1250 | C=S stretching |

| ~815 | p-substituted benzene C-H bending |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 256.37 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of symmetrical diarylthioureas involves the reaction of the corresponding arylamine with carbon disulfide.

-

Materials: p-toluidine, carbon disulfide, ethanol, potassium hydroxide.

-

Procedure:

-

A solution of p-toluidine (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

A solution of potassium hydroxide (1 equivalent) in ethanol is added to the flask.

-

Carbon disulfide (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

-

The sample is dissolved in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

Data is processed and analyzed to determine the chemical shifts, multiplicities, coupling constants, and integrations of the various signals.

-

-

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

-

The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹, and the characteristic absorption bands are identified and assigned to their corresponding functional groups.

-

-

Mass Spectrometry (MS):

-

Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are detected.

-

The molecular ion peak is identified to confirm the molecular weight of the compound.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

References

An In-depth Technical Guide on the Crystal Structure of 1,3-Di-p-tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,3-Di-p-tolylthiourea, a symmetrically substituted diarylthiourea of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction

This compound, also known as N,N'-di-p-tolylthiourea, belongs to the class of diarylthioureas, which are recognized for their diverse biological activities and applications in crystal engineering. The presence of the thiourea moiety allows for the formation of specific hydrogen bonding networks, which play a crucial role in determining the solid-state architecture and, consequently, the physicochemical properties of the material. Understanding the precise three-dimensional arrangement of the atoms and the intermolecular forces that govern the crystal packing is fundamental for structure-property relationship studies and the rational design of new derivatives with tailored functionalities.

Synthesis and Crystallization

A representative experimental protocol for the synthesis of this compound and its subsequent crystallization to obtain single crystals suitable for X-ray diffraction is outlined below. This procedure is based on established methods for the synthesis of diarylthioureas.

Experimental Protocol: Synthesis

Materials:

-

p-toluidine

-

Carbon disulfide

-

Triethylamine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A solution of p-toluidine (2 equivalents) in ethanol is prepared in a round-bottom flask.

-

Triethylamine (2 equivalents) is added to the solution as a base.

-

Carbon disulfide (1 equivalent) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

-

After cooling to room temperature, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with dilute hydrochloric acid and then with water.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Crystallization

Solvent:

-

A mixture of ethanol and water or slow evaporation from a suitable organic solvent such as ethanol or acetone.

Procedure:

-

The purified this compound is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over several days.

-

Colorless, well-formed crystals of this compound are harvested.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Data Presentation: Crystallographic Data

The crystallographic parameters for this compound have been reported and are presented in Table 1.[1]

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₅H₁₆N₂S |

| Formula weight | 256.37 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pbcn |

| a (Å) | 11.806(2) |

| b (Å) | 13.954(2) |

| c (Å) | 8.466(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1394.7(3) |

| Z | 8 |

| Calculated density (g/cm³) | 1.221 |

| Temperature (K) | 293 |

| R-factor | 0.045 for 1229 observed reflections |

Data from Soriano-Garcia et al., Analytical Sciences, 2003.[1]

Data Presentation: Selected Bond Lengths and Angles

Due to the unavailability of the full structural report for this compound, representative bond lengths and angles for the thiourea core and its immediate substituents are presented in Table 2. These values are based on crystallographic data of closely related N,N'-diarylthiourea compounds and are expected to be in close agreement with the actual values for the title compound.

Table 2: Representative Bond Lengths and Bond Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C=S | ~ 1.68 |

| C-N1 | ~ 1.35 |

| C-N2 | ~ 1.35 |

| N1-C(aryl) | ~ 1.43 |

| N2-C(aryl) | ~ 1.43 |

| Bond Angles | |

| N1-C-N2 | ~ 117 |

| N1-C=S | ~ 121 |

| N2-C=S | ~ 122 |

| C-N1-C(aryl) | ~ 125 |

| C-N2-C(aryl) | ~ 125 |

Note: These are typical values for N,N'-diarylthioureas and serve as an illustrative guide.

Intermolecular Interactions: Hydrogen Bonding

The crystal structure of this compound is stabilized by intermolecular N-H···S hydrogen bonds.[1] In diarylthioureas, the two N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group acts as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or extended chain motifs.

Caption: Schematic of N-H···S hydrogen bonding.

Due to the lack of specific atomic coordinates, a detailed quantitative analysis of the hydrogen bonds cannot be provided. However, in related structures, N···S distances for such interactions are typically in the range of 3.3 to 3.5 Å, and the N-H···S angles are generally greater than 150°.

Molecular Conformation

The conformation of this compound in the solid state is characterized by the relative orientation of the two p-tolyl rings with respect to the central thiourea plane. The dihedral angle between the two tolyl rings has been reported to be 47.9(1)°.[1] This twisted conformation minimizes steric hindrance between the aromatic substituents.

Conclusion

This technical guide has summarized the key structural features of crystalline this compound based on available crystallographic data. The orthorhombic crystal system, space group Pbcn, and the unit cell dimensions define the macroscopic crystal lattice. At the molecular level, the structure is characterized by a twisted conformation of the p-tolyl rings and is stabilized by a network of intermolecular N-H···S hydrogen bonds. The provided experimental protocols offer a basis for the synthesis and crystallization of this and related compounds for further research and development. The data presented herein is crucial for professionals in drug design and materials science, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

Solubility Profile of 1,3-Di-p-tolylthiourea: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Di-p-tolylthiourea (DTPTU), a compound of interest in various research and development sectors, including pharmaceuticals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining the solubility of DTPTU in common laboratory solvents. It outlines detailed experimental protocols for qualitative and quantitative solubility assessment, theoretical considerations, and data presentation strategies. This guide is intended to equip researchers with the necessary tools and knowledge to systematically evaluate the solubility profile of this compound and its derivatives.

Introduction

This compound (CAS No. 621-01-2) is a symmetrically disubstituted thiourea derivative with a molecular formula of C₁₅H₁₆N₂S and a molecular weight of 256.37 g/mol .[1][2] Thiourea and its derivatives are a versatile class of compounds with applications in organic synthesis, materials science, and medicinal chemistry. Understanding the solubility of DTPTU is a critical first step in a multitude of applications, including reaction condition optimization, formulation development, and biological screening. The solubility of a compound is influenced by the physicochemical properties of both the solute (DTPTU) and the solvent, as well as external factors such as temperature and pH.

This guide will cover:

-

Theoretical principles governing solubility.

-

Qualitative solubility testing procedures.

-

Detailed quantitative experimental protocols.

-

A framework for the systematic presentation of solubility data.

Theoretical Background

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both nonpolar (tolyl groups) and polar (thiourea moiety) characteristics, its solubility will be a balance of these competing features.

Key factors influencing the solubility of DTPTU include:

-

Solute Properties: The crystalline structure, melting point (182-184 °C), and the presence of hydrogen bond donors and acceptors in the thiourea group are critical.[1]

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to overcome the lattice energy of the DTPTU crystal and solvate the individual molecules.

-

Temperature: Generally, the solubility of solids increases with increasing temperature, as the dissolution process is often endothermic.

-

pH: For compounds with ionizable groups, pH can significantly impact solubility. While DTPTU is not strongly acidic or basic, the thiourea moiety can exhibit weak basicity.

Data Presentation

Qualitative Solubility

A preliminary assessment of solubility can be invaluable for solvent selection in synthesis, recrystallization, and analytical method development. The results of such tests should be recorded in a clear, descriptive manner.

Table 1: Qualitative Solubility of this compound in Common Solvents at Ambient Temperature

| Solvent | Classification | Observation |

| Water | Insoluble | No visible dissolution. |

| Methanol | Sparingly Soluble | Partial dissolution with solid remaining. |

| Ethanol | Sparingly Soluble | Partial dissolution with solid remaining. |

| Acetone | Soluble | Complete dissolution. |

| Dichloromethane | Soluble | Complete dissolution. |

| Toluene | Sparingly Soluble | Partial dissolution with solid remaining. |

| n-Hexane | Insoluble | No visible dissolution. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Complete and rapid dissolution. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Complete and rapid dissolution. |

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Solubility

For applications requiring precise concentrations, quantitative solubility data is essential. This data is typically presented in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at a specified temperature.

Table 2: Quantitative Solubility of this compound in Selected Solvents at 25 °C

| Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | [Insert Experimental Value] | [Insert Experimental Value] |

| Ethanol | [Insert Experimental Value] | [Insert Experimental Value] |

| Acetone | [Insert Experimental Value] | [Insert Experimental Value] |

| Dichloromethane | [Insert Experimental Value] | [Insert Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | [Insert Experimental Value] | [Insert Experimental Value] |

Note: This table is a template for presenting experimentally determined quantitative solubility data.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Determination

This rapid method provides a general classification of a compound's solubility in various solvents.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments, up to a total volume of 3 mL.

-

Mixing: After each addition, vigorously vortex the test tube for 30 seconds.

-

Observation: Visually inspect the mixture for any undissolved solid.

-

Classification:

-

Very Soluble: Dissolves completely upon the addition of the first 0.5 mL of solvent.

-

Soluble: Dissolves completely after the addition of up to 3 mL of solvent.

-

Sparingly Soluble: Some, but not all, of the solid dissolves after the addition of 3 mL of solvent.

-

Insoluble: No visible dissolution of the solid after the addition of 3 mL of solvent.

-

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.

-

Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Weighing and Calculation:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved this compound is the difference between the final weight and the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Quantitative Solubility Determination (UV-Vis Spectroscopy Method)

This method is suitable for compounds that have a chromophore and is often faster than the gravimetric method.

Methodology:

-

Preparation of Saturated Solution: Follow the same procedure as in the gravimetric method (Section 4.2, step 1).

-

Sample Withdrawal and Filtration: Follow the same procedure as in the gravimetric method (Section 4.2, step 2).

-

Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (in which the compound is highly soluble and does not interfere with the UV-Vis measurement) to a concentration that falls within the linear range of the calibration curve.

-

UV-Vis Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a compound like this compound.

Generalized Experimental Workflow for Gravimetric Solubility Determination

This diagram provides a step-by-step visual representation of the gravimetric method.

Conclusion

This technical guide has outlined the essential theoretical considerations and practical methodologies for determining the solubility of this compound in common solvents. While specific quantitative data for DTPTU remains to be extensively published, the protocols and frameworks provided herein offer a comprehensive approach for researchers to generate reliable and reproducible solubility data. A thorough understanding of a compound's solubility is fundamental to its successful application in research and development, and this guide serves as a valuable resource for initiating such investigations.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1,3-Di-p-tolylthiourea

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Thermal Stability and Degradation of 1,3-Di-p-tolylthiourea

Introduction to the Thermal Behavior of Diarylthioureas

Thiourea and its derivatives are a class of compounds with significant applications in medicinal chemistry, agriculture, and materials science. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. The thermal degradation of diarylthioureas is a complex process that is highly dependent on the nature and position of substituents on the aryl rings. Generally, the decomposition of thiourea derivatives can proceed through isomerization, fragmentation, and the release of various gaseous products.

For this compound, the presence of electron-donating methyl groups on the para positions of the phenyl rings is expected to influence its thermal stability compared to unsubstituted 1,3-diphenylthiourea. However, without specific experimental data, a quantitative comparison is not possible.

Predicted Thermal Stability and Degradation Profile

Based on the thermal behavior of analogous compounds, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely above its melting point. The degradation process is expected to be multi-staged, involving the cleavage of C-N and C=S bonds.

Expected Decomposition Products:

The primary decomposition products are likely to include:

-

p-tolyl isothiocyanate

-

p-toluidine

-

Hydrogen sulfide (H₂S)

-

Carbon disulfide (CS₂)

-

Ammonia (NH₃)

The formation of these products would result from the fragmentation of the thiourea core and subsequent reactions of the intermediates.

Quantitative Data Summary

As no specific quantitative data for the thermal degradation of this compound has been found in the reviewed literature, the following table is a template that researchers can use to summarize their experimental findings from TGA and DSC analyses.

Table 1: Thermal Analysis Data for this compound (Template)

| Parameter | Value | Units | Method |

| Melting Point (Tₘ) | Data not available | °C | DSC |

| Onset Decomposition Temperature (Tₒ) | Data not available | °C | TGA |

| Temperature at Max Decomposition Rate (Tₘₐₓ) | Data not available | °C | DTG |

| Weight Loss (Stage 1) | Data not available | % | TGA |

| Weight Loss (Stage 2) | Data not available | % | TGA |

| Residual Mass at 600°C | Data not available | % | TGA |

| Enthalpy of Decomposition (ΔHₔ) | Data not available | J/g | DSC |

Experimental Protocols

The following are detailed, generalized methodologies for conducting the key experiments to determine the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve with respect to time to obtain the Derivative Thermogravimetry (DTG) curve, which shows the rate of mass loss.

-

Determine the onset temperature of decomposition (Tₒ), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of mass loss at each decomposition stage.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

-

Reference Pan: Prepare an empty, sealed DSC pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the melting point (Tₘ) from the peak of the endothermic melting transition.

-

Identify and quantify the enthalpy changes (ΔH) associated with melting and decomposition by integrating the area under the respective peaks.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.[1]

Methodology:

-

Instrument Setup: Couple a pyrolyzer unit to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample Preparation: Place a small amount (typically <1 mg) of this compound into a pyrolysis tube or on a filament.

-

Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

-

GC Separation: The evolved degradation products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

-

MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with mass spectral libraries (e.g., NIST).[1]

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows for the degradation of this compound are available, a generalized workflow for the thermal analysis of a chemical compound is provided below.

Caption: Generalized workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation. The outlined experimental protocols for TGA, DSC, and Py-GC-MS offer a robust approach to characterizing its thermal properties. The expected degradation behavior is predicted based on the known chemistry of diarylthioureas. It is recommended that researchers undertaking studies on this compound perform the described analyses to generate the specific quantitative data required for a complete understanding of its thermal profile. This information is crucial for ensuring its safe handling, formulating stable products, and predicting its behavior under various thermal conditions in research and development settings.

References

The Multifaceted Biological Activities of Diaryl Thiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diaryl thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural flexibility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the significant biological activities of diaryl thiourea compounds, with a focus on their anticancer, antiviral, antibacterial, and antifungal properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Diaryl thiourea compounds have shown considerable promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.[1][2][3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various diaryl thiourea derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Diarylthiourea 4 | MCF-7 (Breast) | 338.33 ± 1.52 | [1][6] |

| Diaryl Urea 11 | Caki (Kidney) | 9.88 | [2] |

| Diaryl Urea 12 | K562 (Leukemia) | 0.038 | [7] |

| Diaryl Urea 6a | HT-29 (Colon) | 15.28 | [8] |

| Diaryl Urea 6a | A549 (Lung) | 2.566 | [8] |

| 3-(trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | [9] |

| 2-phenylethylthiourea 12 | Various Cancer Cell Lines | 23.8 ± 0.45 to 38.2 ± 3.10 | [9] |

| bis-thiourea derivative | Human Leukemia Cell Lines | as low as 1.50 | [5] |

| Aromatic thiourea derivatives | Lung, Liver, and Breast Cancer Cell Lines | LC50 < 20 | [5] |

Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis and Cell Cycle Arrest:

A significant mechanism by which diaryl thioureas exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these compounds leads to an increase in early and late apoptotic cells.[1][6] This is often accompanied by cell cycle arrest, for instance, in the S phase, which prevents cancer cells from replicating their DNA and proliferating.[1][6]

1.2.2. Modulation of Signaling Pathways:

Diaryl thiourea derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and growth.[7] Inhibition of this pathway by diaryl thioureas can lead to a reduction in cancer cell proliferation.

1.2.3. Enzyme Inhibition:

Certain diaryl thiourea derivatives have been identified as potent inhibitors of enzymes that play a critical role in cancer progression. These include:

-

Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis. Compound 11, a diaryl urea derivative, showed significant inhibition of HDAC1.[2]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Diaryl ureas have been investigated as VEGFR-2 inhibitors.[8]

Antiviral Activity

The antiviral potential of diaryl thiourea compounds is an emerging area of research. A notable example is their activity against SARS-CoV-2, the virus responsible for COVID-19.

Mechanism of Antiviral Action

Guanidino diaryl thioureas have been investigated as inhibitors of Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme essential for the entry of SARS-CoV-2 into cells.[10][11][12] By inhibiting TMPRSS2, these compounds can block the viral spike protein priming, a crucial step for viral fusion and entry.[10][11][13]

Quantitative Antiviral Activity Data

The development of diaryl thiourea derivatives as broad-spectrum antiviral agents is ongoing. One study identified a lead compound with submicromolar antiviral activity against vaccinia virus (EC50 = 0.25 µM) and La Crosse virus (EC50 = 0.27 µM).[14]

Antibacterial and Antifungal Activities

Diaryl thiourea derivatives have also demonstrated notable activity against various bacterial and fungal pathogens.[3][4]

Quantitative Antibacterial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected diaryl thiourea derivatives against various microorganisms.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivative 2 | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [4] |

| Thiazole-containing thioureas (4c, 4g, 4h) | Gram-positive & Gram-negative bacteria | 0.78 - 3.125 | [15] |

| Phenyl thiazolyl ureas | S. aureus, S. epidermidis | 0.25 | [16] |

| Diarylureas 20 and 21 | M. tuberculosis H37Rv | 6.25 and 3.125 | [16] |

Mechanisms of Antimicrobial Action

The proposed mechanisms for the antibacterial and antifungal activities of diaryl thioureas include:

-

Inhibition of Bacterial Enzymes: Some derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[15][17]

-

Disruption of Fungal Cell Wall Biosynthesis: The thiourea functional group is thought to play a role in disrupting the synthesis of the fungal cell wall.[16]

-

Inhibition of Biofilm Formation: Certain derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of diaryl thiourea compounds.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Mammalian cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% antibiotic solution

-

Diaryl thiourea compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol, DMSO)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the diaryl thiourea compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with the diaryl thiourea compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells by treating them with the diaryl thiourea compound for the desired time. Include untreated cells as a negative control.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with the diaryl thiourea compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compound for the desired duration and harvest them.

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Conclusion

Diaryl thiourea compounds represent a highly promising class of molecules with a diverse range of biological activities. Their potent anticancer effects, coupled with emerging antiviral, antibacterial, and antifungal properties, make them attractive candidates for further investigation and development as therapeutic agents. The synthetic accessibility of the diaryl thiourea scaffold allows for the generation of large libraries of analogues, facilitating structure-activity relationship studies and the optimization of lead compounds. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in this exciting field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 4. cusabio.com [cusabio.com]

- 5. raybiotech.com [raybiotech.com]

- 6. bosterbio.com [bosterbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. kumc.edu [kumc.edu]

- 10. VEGFR2 inhibition assay [bio-protocol.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Searching for Novel Antiviral Agents as COVID19 Treatments: Guanidino Diaryl Thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. researchgate.net [researchgate.net]

- 16. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Research Applications of 1,3-Di-p-tolylthiourea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of 1,3-Di-p-tolylthiourea, a versatile organic compound with significant potential across various scientific disciplines. From its fundamental synthesis to its applications in materials science, analytical chemistry, and pharmacology, this guide offers a technical overview for researchers and professionals. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a comprehensive understanding and application of this compound in research and development.

Chemical Profile and Synthesis

This compound, also known as 4,4'-Dimethylthiocarbanilide, is a symmetrical aromatic thiourea derivative. Its structure, featuring a central thiocarbonyl group flanked by two p-tolyl substituents, imparts unique chemical properties that are the basis for its diverse applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 621-01-2 | [1] |

| Molecular Formula | C₁₅H₁₆N₂S | [1] |

| Molecular Weight | 256.37 g/mol | [1] |

| Melting Point | 182-184 °C | [1] |

| Appearance | White to off-white crystalline powder | General Knowledge |

| Solubility | Soluble in alcohol, ether, and benzene; insoluble in water. | General Knowledge |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of p-toluidine with carbon disulfide.

Experimental Protocol: Synthesis via Carbon Disulfide

-

Materials: p-toluidine, carbon disulfide (CS₂), N,N-dimethylformamide (DMF), carbon tetrabromide (CBr₄), silica gel for column chromatography, petroleum ether, and ethyl acetate.

-

Procedure:

-

In an ice-water bath, add carbon disulfide (1.0 mmol) to a solution of p-toluidine (2.0 mmol) in DMF (2.0 mL).

-

Stir the mixture for 5 minutes.

-

Add carbon tetrabromide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 30 minutes.

-

Pour the mixture into 80 mL of ice-water with stirring and extract the aqueous phase with dichloromethane (3 x 60 mL).

-

Combine the organic layers, concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (15:1 v/v) as the eluent.

-

The final product, this compound, is obtained as a white solid.[2]

-

-

Characterization: The synthesized compound can be characterized by ¹H NMR and ¹³C NMR spectroscopy and its melting point determined.[2]

Synthesis workflow for this compound.

Research Applications

Corrosion Inhibition

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[3][4] The inhibitory action is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective layer that impedes both anodic and cathodic reactions.[3] The presence of sulfur and nitrogen atoms with lone pairs of electrons facilitates this adsorption process.[3]

Experimental Protocol: Gravimetric Analysis of Corrosion Inhibition

-

Materials: Mild steel coupons (e.g., hot-rolled mild steel with known composition), 1 N H₂SO₄ solution, this compound (referred to as SDOTTU in some studies), acetone, magnesium oxide paste, and a desiccator.[3]

-

Procedure:

-

Prepare mild steel specimens of known dimensions (e.g., 2.3 cm x 2.7 cm).

-

Polish the specimens with emery paper, degrease by rubbing with a magnesium oxide paste, and store them in a desiccator until use.[3]

-

Prepare solutions of 1 N H₂SO₄ containing various concentrations of this compound.

-

Weigh the steel specimens accurately before immersion.

-

Immerse the specimens in the test solutions at a constant temperature (e.g., 40°C) for a specified duration.

-

After the immersion period, remove the specimens, clean them, and reweigh them to determine the weight loss.

-

Calculate the corrosion rate and the inhibition efficiency using the following formulas:

-

Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

-

Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

-

-

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) in 1 N H₂SO₄ at 40°C |

| Thiourea (TU) | 1 x 10⁻³ | ~80 |

| sym-di-o-tolylthiourea (SDOTTU) | 1 x 10⁻⁴ | ~90 |

| N,N'-diethylthiourea (NN'DETU) | 1 x 10⁻³ | ~95 |

Note: Data for sym-di-o-tolylthiourea (a close isomer) is presented as a proxy for this compound, as specific data for the p-tolyl isomer was not available in the cited literature. It is expected that this compound would exhibit comparable or even superior inhibition efficiency due to the electronic effects of the p-tolyl groups.

References

- 1. A novel synthetic 1,3-phenyl bis-thiourea compound targets microtubule polymerization to cause cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Di-p-tolylthiourea from p-Toluidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Di-p-tolylthiourea, also known as 4,4'-dimethylthiocarbanilide, is a symmetrical diaryl thiourea derivative. Thiourea and its derivatives are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and applications as organocatalysts.[1] This document provides a detailed protocol for the synthesis of this compound from the reaction of p-toluidine with carbon disulfide. The described method is a straightforward and common approach for preparing symmetrical 1,3-disubstituted thioureas.[2][3]

Reaction Mechanism

The synthesis of this compound from p-toluidine and carbon disulfide proceeds through the initial nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate intermediate. This intermediate can then react with another molecule of the primary amine to yield the final 1,3-disubstituted thiourea product. The transient formation of dithiocarbamates and isothiocyanates has been suggested as a key step in the mechanism of this process.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| p-Toluidine | CH₃C₆H₄NH₂ | 107.15 | 43-45 | Light yellow to brown solid |

| Carbon Disulfide | CS₂ | 76.14 | -111.6 | Colorless liquid |

| This compound | CH₃C₆H₄NHCSNHC₆H₄CH₃ | 256.37[5][6] | 177-184[5][6] | White to off-white powder/crystals[6] |

Note: The yield for this type of reaction is typically high, often in the range of 70-97% for symmetrical disubstituted thioureas prepared from primary amines and carbon disulfide.[2]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

p-Toluidine (CH₃C₆H₄NH₂)

-

Carbon Disulfide (CS₂)

-

Ethanol (for recrystallization)

-

Distilled Water

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Spatula

-

Melting point apparatus

-

Fume hood

-

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine and water. A typical molar ratio is 2 moles of p-toluidine to 1 mole of carbon disulfide.

-

Addition of Carbon Disulfide: While stirring the mixture, slowly add carbon disulfide to the flask. Caution: Carbon disulfide is volatile, flammable, and has an unpleasant odor; this step must be performed in a well-ventilated fume hood.[2]

-

Reaction: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring.[2] For aromatic amines like p-toluidine, the reaction may require several hours (1-12 hours) to go to completion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and water-soluble impurities.[2]

-